molecular formula C8H12BrN3O2S B2782434 5-Bromo-1-cyclopentylpyrazole-4-sulfonamide CAS No. 1946817-53-3

5-Bromo-1-cyclopentylpyrazole-4-sulfonamide

Cat. No. B2782434
CAS RN: 1946817-53-3
M. Wt: 294.17
InChI Key: HTSUNDKGEUOWIW-UHFFFAOYSA-N
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Description

“5-Bromo-1-cyclopentylpyrazole-4-sulfonamide” is a compound that contains the sulfonamide functional group . Sulfonamides are a group of synthetic medicines that contain the sulfonamide chemical group . They are used for a range of conditions such as diabetes and pain relief .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mechanism of Action

Sulfonamides, like “5-Bromo-1-cyclopentylpyrazole-4-sulfonamide”, are known to inhibit the synthesis of folic acid in bacteria, which is essential for nucleic acid formation and ultimately DNA and RNA . Humans obtain folic acid from their diet, but bacteria need to synthesize it .

properties

IUPAC Name

5-bromo-1-cyclopentylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2S/c9-8-7(15(10,13)14)5-11-12(8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSUNDKGEUOWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-cyclopentylpyrazole-4-sulfonamide

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